Bismuth oxalate

Thermal Decomposition Nanoparticle Synthesis Low-Temperature Soldering

Select Bismuth Oxalate (Bi₂(C₂O₄)₃) as your precursor when synthesis specificity, not just bismuth content, is critical. It uniquely decomposes stepwise to yield metallic bismuth nanoparticles with a depressed melting point for lead-free solders and conductive inks, or it produces β-Bi₂O₃ with a 2.20 eV bandgap and 62.7 m²/g surface area, achieving 99% photocatalytic degradation of Rhodamine B. This morphology control cannot be replicated by substituting nitrates or citrates. For energy storage, use it to create graphene oxide/Bi composites with 94 F/g capacitance and 90% retention over 3,000 cycles.

Molecular Formula C6Bi2O12
Molecular Weight 682.02 g/mol
CAS No. 6591-55-5
Cat. No. B1617870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth oxalate
CAS6591-55-5
Molecular FormulaC6Bi2O12
Molecular Weight682.02 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Bi+3].[Bi+3]
InChIInChI=1S/3C2H2O4.2Bi/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
InChIKeyFIMTUWGINXDGCK-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bismuth Oxalate (CAS 6591-55-5): Properties, Safety Profile, and Industrial Availability for Procurement Consideration


Bismuth oxalate (Bi₂(C₂O₄)₃) is an inorganic bismuth(III) salt of oxalic acid. It is a white, water-insoluble powder with a molecular weight of 682.02 g/mol and a melting point of approximately 365.1°C [1]. The compound is practically insoluble in water and ethanol but dissolves in dilute hydrochloric and nitric acids . Bismuth oxalate is classified as toxic and falls under hazard class 6.1(b) . It is commercially available in purities up to 99.9% [1].

Why Generic Substitution of Bismuth Oxalate with Other Bismuth Precursors Fails: The Criticality of Oxalate Coordination Chemistry


Substituting bismuth oxalate with other bismuth salts like bismuth nitrate, citrate, or subcarbonate is not a straightforward exchange. The oxalate anion's unique bidentate coordination geometry and thermal decomposition pathway enable distinct outcomes in materials synthesis. Unlike nitrates and citrates, which typically decompose directly to bismuth oxide with limited morphological control, bismuth oxalate decomposes in a stepwise manner under controlled atmospheres to yield either metallic bismuth nanoparticles or specific oxide morphologies [1][2]. This differential thermal behavior directly impacts the properties of the final material, such as nanoparticle melting point and catalyst surface area, which cannot be replicated by substituting a different precursor [3].

Bismuth Oxalate Procurement Evidence: Quantifiable Performance Differentiation from Alternative Bismuth Precursors


Thermal Decomposition to Metallic Nanoparticles with a Depressed Melting Point of ~40°C Below Bulk Bismuth

Bismuth oxalate's thermal decomposition under inert atmosphere yields metallic bismuth nanoparticles with a melting point approximately 40°C lower than that of bulk bismuth metal. This nanometric confinement effect is a direct consequence of the oxalate decomposition mechanism. In contrast, bismuth nitrate decomposes to α-Bi₂O₃ at 400-500°C without yielding metallic nanoparticles [1]. The melting point depression of 40°C is a quantifiable advantage for low-temperature soldering applications.

Thermal Decomposition Nanoparticle Synthesis Low-Temperature Soldering

Precursor-Derived β-Bi₂O₃ with High Surface Area (62.7 m²/g) for Enhanced Photocatalysis

Bismuth oxide (β-Bi₂O₃) synthesized via bismuth oxalate precursors achieves a specific surface area of 62.7 m²/g with a bandgap of 2.20 eV. This is significantly higher than the typical range of 0.2–39 m²/g reported for Bi₂O₃ produced from bismuth nitrate precursors [1]. The enhanced surface area is a direct result of the oxalate precursor's unique decomposition pathway and the solvent-mediated competition between oxalate coordination and bismuth citrate hydrolysis [2].

Photocatalysis Surface Area Precursor Engineering

Controlled Morphological Self-Assembly: Honeycomb Brushlike α-Bi₂O₃ with Superior Photocatalytic Activity

Thermal decomposition of bismuth oxalate-2 (BiOHC₂O₄·H₂O) at 300°C for 2h yields an aggregate-free, honeycomb brushlike α-Bi₂O₃ morphology. This specific morphology exhibits superior photocatalytic activity for Acid Orange 7 (AO7) dye degradation compared to other Bi₂O₃ morphologies [1]. In contrast, decomposition of bismuth oxalate-1 (Bi₂(C₂O₄)₃·7H₂O) results in microspheres with bundle-shaped particles at the same temperature [1]. The oxalate precursor's unique crystal habit and decomposition kinetics enable this morphological control, a feature not available when using bismuth nitrate or bismuth citrate directly.

Morphology Control Photocatalysis Self-Assembly

Precursor-Derived rGO-Bi₂O₃ Composite Exhibits Specific Capacitance of 94 F/g with 90% Retention After 3,000 Cycles

A reduced graphene oxide-bismuth oxide (rGO-Bi₂O₃) composite prepared via bismuth oxalate intercalation and subsequent thermal decomposition exhibits a specific capacitance of 94 F/g at 0.2 A/g and retains 90% of its capacitance after 3,000 cycles [1]. While direct comparator data for rGO-Bi₂O₃ derived from other bismuth precursors is not available in this study, the method leverages the unique ability of oxalate to precipitate between graphene oxide layers, creating a well-integrated composite structure. This in-situ synthesis approach is a key differentiator for achieving high electrochemical performance.

Supercapacitor Energy Storage Composite Electrode

Water Insolubility Enables Solid-State Handling and Controlled Release in Aqueous Applications

Bismuth oxalate is practically insoluble in water and ethanol, but soluble in dilute mineral acids [1]. In contrast, bismuth nitrate pentahydrate is highly water-soluble, and bismuth citrate exhibits partial aqueous solubility. The extremely low water solubility of bismuth oxalate (qualitatively described as 'practically insoluble') provides a distinct advantage for applications requiring solid-state handling, controlled release in acidic environments, or use as a heterogeneous catalyst support.

Solubility Formulation Controlled Release

Catalyst Precursor Enables Selective Oxidation of Isobutene to Methacrolein with Improved Performance

Bismuth oxalate, when used as a precursor for bismuth molybdate catalysts, yields materials that show 'in most cases definitely better' performance for the selective oxidation of isobutene to methacrolein compared to catalysts prepared from simple oxide mixtures [1]. This class-level inference is based on a comparative study evaluating several bismuth carboxylates (acetate, oxoacetate, lactate, oxalate) as precursors. The oxalate route generates dispersed bismuth oxide crystallites on the MoO₃ support, leading to enhanced catalytic activity.

Heterogeneous Catalysis Selective Oxidation Bismuth Molybdate

Strategic Procurement Scenarios for Bismuth Oxalate: Where Evidence Confirms Its Value Proposition


Synthesis of Low-Melting Bismuth Nanoparticles for Advanced Soldering and Electronics Packaging

Procure bismuth oxalate to synthesize metallic bismuth nanoparticles with a melting point ~40°C lower than bulk bismuth. This property, demonstrated under inert atmosphere decomposition [1], is critical for developing low-temperature solder pastes and conductive inks for flexible electronics, where thermal budget constraints preclude the use of bulk bismuth metal.

Fabrication of High-Surface-Area β-Bi₂O₃ Photocatalysts for Water Remediation

Select bismuth oxalate as the precursor to produce β-Bi₂O₃ with a specific surface area of 62.7 m²/g and a narrow bandgap of 2.20 eV [1]. This material demonstrates 99% degradation of Rhodamine B and 70% degradation of ciprofloxacin under visible light in 180 min [1], making it an effective photocatalyst for the removal of organic dyes and pharmaceutical pollutants from wastewater.

Synthesis of Morphology-Controlled α-Bi₂O₃ for Structure-Dependent Photocatalytic Studies

Utilize bismuth oxalate precursors to access distinct Bi₂O₃ morphologies (e.g., honeycomb brushlike vs. wormlike) through controlled thermal decomposition [1]. The ability to tune morphology directly impacts photocatalytic efficiency, enabling researchers to optimize catalyst design for specific target pollutants.

Preparation of rGO-Bi₂O₃ Composite Electrodes for High-Cycling-Stability Supercapacitors

Employ bismuth oxalate in a hydrothermal precipitation method to intercalate bismuth species between graphene oxide layers, yielding a composite that after calcination delivers a specific capacitance of 94 F/g and retains 90% of its capacitance after 3,000 cycles [1]. This performance is suitable for long-life energy storage devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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